molecular formula C8H7N3 B1355029 2,7-萘啶-1-胺 CAS No. 27225-00-9

2,7-萘啶-1-胺

货号 B1355029
CAS 编号: 27225-00-9
分子量: 145.16 g/mol
InChI 键: SLEZIMBNRWWQJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,7-Naphthyridin-1-amine is a heterocyclic organic compound . It is a part of the naphthyridine family, which has emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which are related to 2,7-Naphthyridin-1-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridin-1-amine is based on a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings .


Physical And Chemical Properties Analysis

2,7-Naphthyridin-1-amine has a molecular weight of 145.16 . It has a density of 1.293g/cm3 and a boiling point of 363.672ºC at 760 mmHg . The compound is typically stored at room temperature and is available in powder form .

科学研究应用

1. c-Kit/VEGFR-2 Kinase Inhibitors

  • Application Summary: The 2,7-naphthyridone scaffold, which includes 2,7-Naphthyridin-1-amine, has been proposed as a novel lead structure of MET inhibitors. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1 (2 H )-one derivatives were designed and synthesized .
  • Methods of Application: The ability of the synthesized compounds to inhibit MET, c-Kit, and VEGFR-2 activities was evaluated using an enzyme assay with a recombinant kinase domain .
  • Results: Preliminary biological screening resulted in the discovery of a new lead of c-Kit and VEGFR-2 kinase inhibitors. Compound 9k exhibited excellent c-Kit inhibitory activity, with an IC 50 value of 8.5 nM, i.e., it is 38.8-fold more potent than compound 3 (IC 50 of 329.6 nM). Moreover, the compounds 10l and 10r exhibited good VEGFR-2 inhibitory activity, with IC 50 values of 56.5 and 31.7 nM, respectively .

2. Antihypertensives, Antiarrhythmics, Herbicide Safeners and Immunostimulants

  • Application Summary: Substituted 1,8-naphthyridine compounds, which include 2,7-Naphthyridin-1-amine, are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .

3. Synthesis of 1,8-naphthyridines

  • Application Summary: The 1,8-naphthyridines, which include 2,7-Naphthyridin-1-amine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
  • Methods of Application: The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .

4. Anticancer Properties

  • Application Summary: 1,6-naphthyridines, which include 2,7-Naphthyridin-1-amine, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

安全和危害

The safety information for 2,7-Naphthyridin-1-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

属性

IUPAC Name

2,7-naphthyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEZIMBNRWWQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512282
Record name 2,7-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridin-1-amine

CAS RN

27225-00-9
Record name 2,7-Naphthyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-naphthyridin-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromination gives 4-bromo-2,7-naphthyridin-1(2H)-one CAS 959558-27-1, which is converted into 4-bromo-1-chloro-2,7-naphthyridine by chlorinating compounds, such as POCl3 and/or PCl5. Reaction with ammonia or ammonia equivalents gives 2,7-naphthyridin-1-ylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

810 g of ammonium formate are added to 253 g of 4-((E)-2-dimethylaminovinyl)nicotinonitrile in a 4 liter vessel. 300 ml of AcOH are then added, and the mixture is heated at 115° C. for 20 h. The mixture is cooled, 5 liters of water are added, and the mixture is extracted 10× with 0.5 liter of CH2Cl2. The aqueous phase is adjusted to ˜pH 10 using 160 g of NaOH. The aqueous phase is extracted with MTB ether, the organic phase is separated off and dried over sodium sulfate. Removal of the solvent and drying gives 59 g of 2,7-naphthyridin-1-ylamine, M˜145.16 g/mol, M+H found 146, NMR corresponds.
Quantity
810 g
Type
reactant
Reaction Step One
Quantity
253 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Naphthyridin-1-amine
Reactant of Route 2
2,7-Naphthyridin-1-amine
Reactant of Route 3
2,7-Naphthyridin-1-amine
Reactant of Route 4
2,7-Naphthyridin-1-amine
Reactant of Route 5
2,7-Naphthyridin-1-amine
Reactant of Route 6
2,7-Naphthyridin-1-amine

Citations

For This Compound
13
Citations
SN Sirakanyan, VA Kartsev, D Spinelli… - Current Organic …, 2017 - ingentaconnect.com
Background and Objective: Continuing our studies in the field of a new rearrangement in the 2,7- naphthyridine series, the synthesis and rearrangement of mono- 2 and di-amino …
Number of citations: 5 www.ingentaconnect.com
Y Jiang, M Liu, M Wang, Y Lei, Q Ding, H Wu… - Organic & Biomolecular …, 2022 - pubs.rsc.org
Two novel 2,7-naphthyridine derivatives are unexpectedly synthesized by the reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine, and are achieved through …
Number of citations: 1 pubs.rsc.org
C Guo, PR Guzzo, M Hadden, BJ Sargent, L Yet… - Bioorganic & Medicinal …, 2010 - Elsevier
The original structure of a high-throughput screening hit obtained from an external vendor was revised based on multiple NMR studies. The active compound was re-synthesized via a …
Number of citations: 19 www.sciencedirect.com
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
M Lotter, J Schilling, E Reimann… - Archiv der Pharmazie …, 2006 - Wiley Online Library
The one‐pot reaction of 4‐benzylpyridine‐3‐carbonitrile with Bredereck's reagent and subsequent treatment with either glacial acetic acid and sulfuric acid or ammonium acetate …
Number of citations: 16 onlinelibrary.wiley.com
H Gross, DE Goeger, P Hills, SL Mooberry… - Journal of natural …, 2006 - ACS Publications
Lophocladines A (1) and B (2), two 2,7-naphthyridine alkaloids, were isolated from the marine red alga Lophocladia sp. collected in the Fijian Islands. Their structures were deduced on …
Number of citations: 131 pubs.acs.org
M Wang, N Naganna, HO Sintim - Bioorganic chemistry, 2019 - Elsevier
RET rearrangement is a recently identified oncogenic mutation in lung adenocarcinoma (LADC) that accounts for approximately 2% of all NSCLCs. More than six fusion partners have …
Number of citations: 12 www.sciencedirect.com
SN Sirakanyan, D Spinelli, A Geronikaki… - International Journal of …, 2022 - mdpi.com
In this paper we describe an efficient method for the synthesis of new heterocyclic systems: furo[2,3-c]-2,7-naphthyridines 6, as well as a new method for the preparation of 1,3-diamino-2…
Number of citations: 2 www.mdpi.com
S Theeramunkong, O Vajragupta… - Medicinal Chemistry …, 2016 - Springer
In this study, two series of simplified isoquinolines deriving from lophocladine B were synthesized and evaluated for their antitumor activity. Suzuki-Miyaura and Sharpelss-Fokin …
Number of citations: 9 link.springer.com
U Khatri, N Dayal, X Hu, E Larocque, N Naganna… - Molecular Cancer …, 2023 - AACR
Selpercatinib (LOXO292) and pralsetinib (BLU667) are RET protein tyrosine kinase inhibitors (TKIs) recently approved for treating RET-altered cancers. However, RET mutations that …
Number of citations: 5 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。